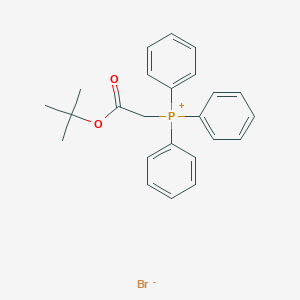

(tert-Butoxycarbonylmethyl)triphenylphosphoniumbromid

Übersicht

Beschreibung

(Tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, also known as TBMPB, is an organophosphonium salt that has been used in a variety of scientific research applications. TBMPB has a wide range of uses, from the synthesis of organic compounds to the treatment of certain diseases.

Wissenschaftliche Forschungsanwendungen

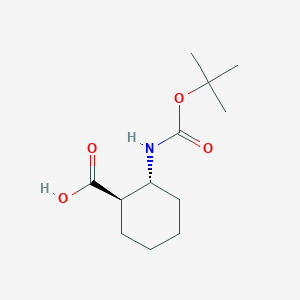

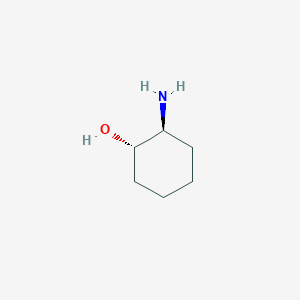

- (tert-Butoxycarbonylmethyl)triphenylphosphoniumbromid dient als wertvolles Reagenz in asymmetrischen Hydrierungsreaktionen, die durch Rhodiumkomplexe katalysiert werden. Diese Reaktionen ermöglichen die selektive Reduktion ungesättigter Substrate, wobei chirale Produkte mit hoher Enantioselektivität entstehen .

- Die Verbindung beteiligt sich an der Wittig-Reaktion, wobei sie als Quelle für stabilisierte Carbanionen dient. Durch Reaktion mit Aldehyden oder Ketonen werden α,β-ungesättigte Ester oder Ketone gebildet. Diese Reaktion wird in der organischen Synthese häufig eingesetzt .

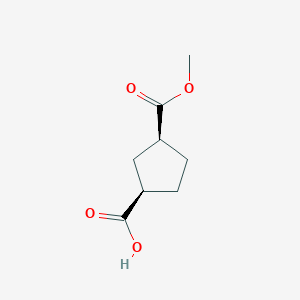

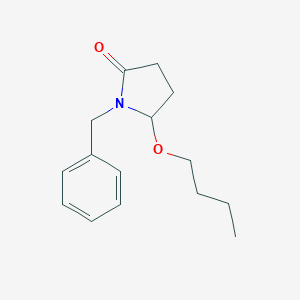

- Forscher haben This compound bei der Synthese von N-(Phenylmethyl)-cis-Pyrrolidindiessigsäureestern eingesetzt. Die doppelte Aza-Michael-Additionsreaktion ermöglicht den Aufbau komplexer Moleküle mit potenziellen pharmazeutischen Anwendungen .

- Diese Verbindung spielt eine Rolle bei der regioselektiven Synthese von Alkenen. Die Semihydrierung von Dienen, gefolgt von Oxidation, bietet eine einfache Route zur selektiven Funktionalisierung von Alkenen .

- Frustrierte Lewis-Paare (FLPs) sind nichtklassische Lewis-Säure-Base-Paare, die kleine Moleküle aktivieren können. Die Alkenadditionen unter Einbeziehung von This compound und FLPs bieten eine vielseitige Methode zur Bildung von Bindungen .

- Durch Reaktion mit N-Sulfonyl-Iminen ermöglicht diese Verbindung die stereoselektive Synthese von Vinyl-Arenen. Die resultierenden Produkte haben potenzielle Anwendungen in der Materialwissenschaft und der Arzneimittelforschung .

Rhodium-katalysierte asymmetrische Hydrierungsreaktionen

Wittig-Reaktion und Wittig-Methylierung

Herstellung von N-(Phenylmethyl)-cis-Pyrrolidindiessigsäureestern über eine doppelte Aza-Michael-Additionsreaktion

Regioselektive Synthese von Alkenen über Semihydrierung und Semihydrierung-Oxidation von Dienen

Alkenaddition von frustrierten Lewis-Paaren

Olefinierung von N-Sulfonyl-Iminen zur stereoselektiven Synthese von Vinyl-Arenen

Safety and Hazards

“(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide” is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/eye protection/face protection (P280), and washing with plenty of water if it comes into contact with skin (P302 + P352) .

Zukünftige Richtungen

The future directions of “(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide” could involve its use in the preparation of N-(phenylmethyl)-cis-pyrrolidinediacetic acid esters via double aza-Michael addition reaction and in the stereoselective preparation of α-fluoro-α,β-unsaturated esters via deprotonation, followed by fluorination and stereoselective Wittig olefination with aldehydes .

Wirkmechanismus

Target of Action

It is known that this compound is used as a reactant in various chemical reactions, including rhodium-catalyzed asymmetric hydrogenation reactions, wittig reactions, and wittig methylenation .

Mode of Action

The compound, also known as (2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium bromide, is involved in the formation of α-fluoro-α,β-unsaturated esters via deprotonation, followed by fluorination and stereoselective Wittig olefination with aldehydes . This suggests that the compound may interact with its targets through a series of chemical transformations.

Biochemical Pathways

It is known to participate in wittig chain extension reactions , which are crucial in the synthesis of complex organic compounds. The downstream effects of these reactions would depend on the specific context in which the compound is used.

Result of Action

The molecular and cellular effects of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide’s action would largely depend on the specific chemical reactions it is involved in. For instance, in the preparation of N-(phenylmethyl)-cis-pyrrolidinediacetic acid esters via double aza-Michael addition reaction, it contributes to the formation of the desired product .

Action Environment

The action, efficacy, and stability of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other reactants, the temperature, and the pH of the reaction environment .

Eigenschaften

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLFRTJDWWKIAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370018 | |

| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59159-39-6 | |

| Record name | 59159-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)

![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)